N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-29(26,27)18-10-6-7-15(14-18)21(25)23-17-9-5-8-16(13-17)22-24-19-11-3-4-12-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPZHBPWPQORGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further reacted with appropriate reagents to introduce the phenyl and ethylsulfonyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions: N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) and dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: In the medical field, this compound has shown promise in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological or therapeutic effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core structural features with several derivatives reported in the evidence:
Key Observations :
Physical and Spectroscopic Properties
Notes:
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. This reaction is facilitated by a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. Purification methods include recrystallization or column chromatography to isolate the desired product.
Chemical Structure:
- IUPAC Name: N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-ethylsulfonylbenzamide
- Molecular Formula: C22H18N2O3S2
- InChI: InChI=1S/C22H18N2O3S2/c1-2-29(26,27)16-9-7-8-15(14-16)21(25)23-18-11-4-3-10-17(18)22-24-19-12-5-6-13-20(19)28-22/h3-14H,2H2,1H3,(H,23,25).
Antitumor Activity
Research indicates that thiazole-containing compounds exhibit significant antitumor properties. This compound has been studied for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have shown IC50 values ranging from 1.61 to 1.98 µg/mL against different tumor cells, suggesting that this class of compounds may inhibit cell proliferation effectively .
Antifungal Activity
The compound has also been evaluated for antifungal activity. A study on related thiazole derivatives demonstrated promising results against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for certain derivatives were comparable to established antifungal agents like ketoconazole . This suggests that this compound could possess similar antifungal properties.
The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. The benzothiazole moiety may inhibit enzyme activity or disrupt protein-ligand interactions crucial for cellular function. Additionally, the ethylsulfonyl group enhances solubility and interaction with biological membranes, facilitating its uptake and efficacy in biological systems .
Case Studies and Research Findings
Case Study 1: Antitumor Efficacy
In a comparative study of various thiazole derivatives, this compound was tested against several cancer cell lines using MTT assays. Results indicated a significant reduction in cell viability at low concentrations, supporting its potential as an anticancer agent.
Case Study 2: Antifungal Activity
A modified EUCAST protocol was employed to assess the antifungal activity of thiazole derivatives similar to this compound. The findings revealed that certain compounds exhibited MIC values comparable to standard antifungals, indicating their potential utility in treating fungal infections .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
